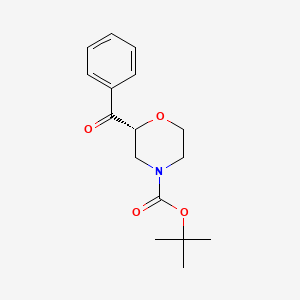

tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl ®-2-benzoylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzoyl group, and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of tert-Butyl ®-2-benzoylmorpholine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-benzoylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux.

Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

Oxidation: Benzoyl morpholine derivatives.

Reduction: Reduced morpholine derivatives.

Substitution: Substituted benzoyl morpholine derivatives.

Scientific Research Applications

tert-Butyl ®-2-benzoylmorpholine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-benzoylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit calmodulin, a protein involved in calcium signaling, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl alcohol: A simpler tertiary alcohol with similar tert-butyl group but different functional groups.

tert-Butyl chloride: A halide with similar tert-butyl group but different reactivity and applications.

tert-Butyl acetate: An ester with similar tert-butyl group but different chemical properties.

Uniqueness

tert-Butyl ®-2-benzoylmorpholine-4-carboxylate is unique due to its combination of a morpholine ring, benzoyl group, and tert-butyl group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a morpholine ring, a benzoyl group, and a tert-butyl ester functionality. Its molecular formula is C15H19N1O3 with a molecular weight of approximately 273.32 g/mol. The compound's structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily focusing on:

- Antimicrobial Properties : Investigations have shown that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent.

- Anticancer Potential : Preliminary studies suggest that it could inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

- Enzyme Inhibition : The compound has been noted to inhibit calmodulin, which plays a crucial role in calcium signaling pathways within cells, potentially affecting various physiological processes.

The mechanism of action for this compound involves its interaction with biological targets at the molecular level:

- Enzyme Interaction : The compound may inhibit enzymes such as calmodulin, leading to altered calcium signaling and subsequent effects on cellular functions.

- Cellular Uptake and Bioavailability : Its lipophilic nature allows for effective cellular uptake, enhancing its bioavailability in biological systems.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antimicrobial Assays : In vitro assays demonstrated that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 50 |

- Cytotoxicity Tests : Cytotoxicity assays conducted on various cancer cell lines indicated that the compound reduced cell viability significantly at concentrations above 25 µM, suggesting potential for anticancer applications.

Toxicological Assessment

Toxicological studies are crucial in evaluating the safety profile of new compounds. Initial assessments indicate that this compound exhibits low toxicity in mammalian cell lines, with no significant adverse effects observed at therapeutic concentrations .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves several steps:

- Formation of the Morpholine Derivative : The reaction often employs dichloromethane or toluene as solvents under reflux conditions.

- Introduction of the Benzoyl Group : This step can be achieved through nucleophilic substitution reactions using benzoyl chloride.

In industrial applications, this compound serves as an intermediate in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.

Properties

IUPAC Name |

tert-butyl (2R)-2-benzoylmorpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOZHVZSGCAMBU-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.